molecular formula C19H19N3OS B2359385 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 863588-78-7

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2359385
CAS No.: 863588-78-7
M. Wt: 337.44
InChI Key: NXNJBBQMNNDZTN-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Phenyl halides, strong bases (e.g., sodium hydroxide), solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. One of the primary targets is the PI3K enzyme, where the compound acts as an inhibitor. The thiazolo[5,4-b]pyridine core interacts with the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that inhibit its activity . This inhibition disrupts the PI3K signaling pathway, which is involved in cell growth, proliferation, and survival, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is unique due to its specific combination of the thiazolo[5,4-b]pyridine core and the cyclohexanecarboxamide moiety.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-17(13-5-2-1-3-6-13)21-15-10-8-14(9-11-15)18-22-16-7-4-12-20-19(16)24-18/h4,7-13H,1-3,5-6H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNJBBQMNNDZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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